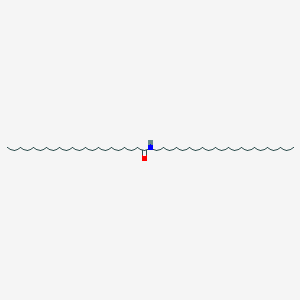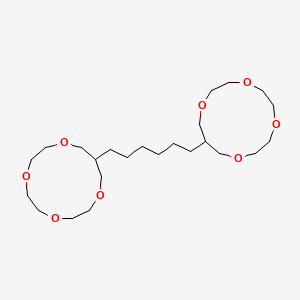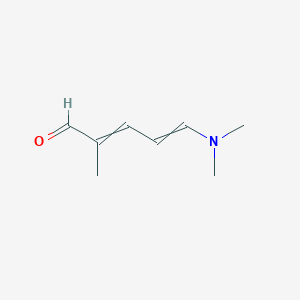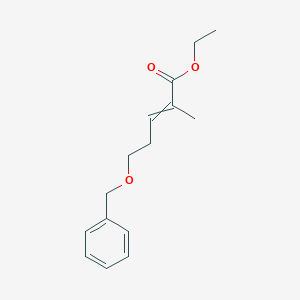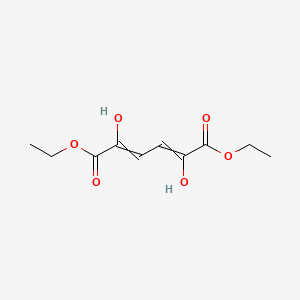
Diethyl 2,5-dihydroxyhexa-2,4-dienedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,5-dihydroxyhexa-2,4-dienedioate is an organic compound with the molecular formula C10H14O6 It is a diester derivative of 2,5-dihydroxyhexa-2,4-dienedioic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,5-dihydroxyhexa-2,4-dienedioate typically involves the esterification of 2,5-dihydroxyhexa-2,4-dienedioic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to optimize yield and purity. The use of high-purity reagents and stringent quality control measures ensures the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,5-dihydroxyhexa-2,4-dienedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Diketones and carboxylic acids.
Reduction: Saturated diesters.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2,5-dihydroxyhexa-2,4-dienedioate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of high-molecular-weight polymers with unique properties.
Materials Science: The compound’s ability to form stereoregular polymers makes it valuable in the development of advanced materials.
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of diethyl 2,5-dihydroxyhexa-2,4-dienedioate involves its interaction with specific molecular targets and pathways. The compound can undergo polymerization under UV light, forming highly stereoregular polymers. This process is facilitated by the presence of hydroxyl groups and conjugated double bonds, which stabilize the polymer structure .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,4-hexadienedioate: Similar in structure but lacks the hydroxyl groups at positions 2 and 5.
2-hydroxyhepta-2,4-dienedioic acid: Contains a hydroxyl group at position 2 and carboxy groups at the terminal positions.
2,5-dihydroxyhexa-2,4-dienedioic acid dimethyl ester: A dimethyl ester derivative with similar properties.
Uniqueness
Diethyl 2,5-dihydroxyhexa-2,4-dienedioate is unique due to the presence of hydroxyl groups at positions 2 and 5, which enhance its reactivity and ability to form stereoregular polymers. This makes it particularly valuable in polymer chemistry and materials science .
Properties
CAS No. |
129363-88-8 |
|---|---|
Molecular Formula |
C10H14O6 |
Molecular Weight |
230.21 g/mol |
IUPAC Name |
diethyl 2,5-dihydroxyhexa-2,4-dienedioate |
InChI |
InChI=1S/C10H14O6/c1-3-15-9(13)7(11)5-6-8(12)10(14)16-4-2/h5-6,11-12H,3-4H2,1-2H3 |
InChI Key |
MWJIGEQOLKNICA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC=C(C(=O)OCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


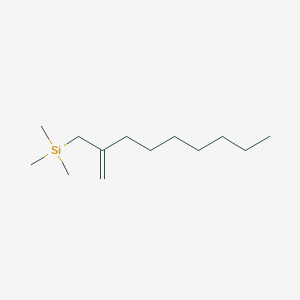
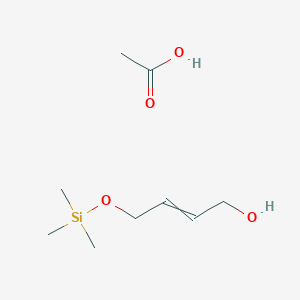
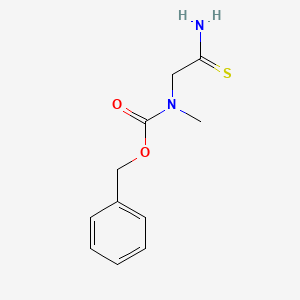
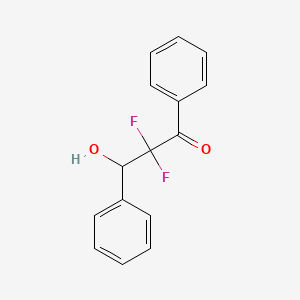
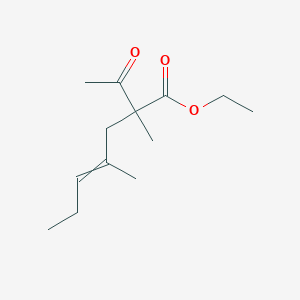
![3-[Tris(2,2,2-trifluoroethoxy)silyl]propan-1-amine](/img/structure/B14294960.png)
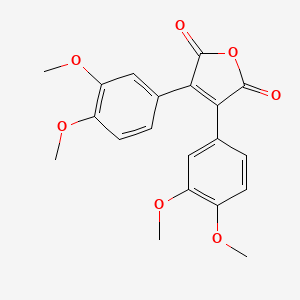
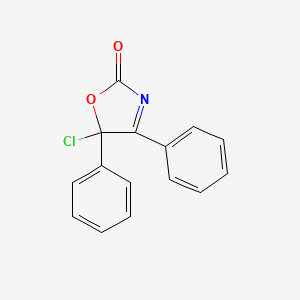
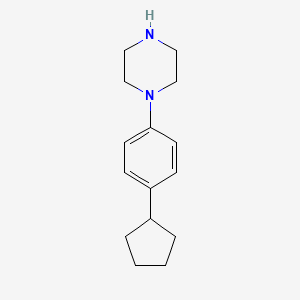
![4-Hydroxy-2,3-bis[(propan-2-yl)oxy]cyclobut-2-en-1-one](/img/structure/B14294970.png)
